
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one, also known as PP2A inhibitor, is a potent small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein that plays a critical role in regulating cell growth, division, and apoptosis.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one involves the inhibition of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one activity. 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one is a serine/threonine phosphatase that plays a critical role in regulating cell growth, division, and apoptosis. It has been shown to be a tumor suppressor protein that is frequently downregulated in various types of cancer. The inhibition of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one by 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitor leads to the activation of oncogenic signaling pathways, promoting cell growth and survival. Therefore, the use of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitor can restore the function of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the activity of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one, leading to the activation of oncogenic signaling pathways, promoting cell growth and survival. Therefore, the use of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitor can restore the function of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one and inhibit the growth of cancer cells. In addition, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one in lab experiments has several advantages and limitations. One of the advantages is its potent inhibitory effect on 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one, making it a valuable tool for studying the role of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one in cancer development and progression. However, the compound has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, the compound has poor solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one. One direction is the development of more potent and selective 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitors that can be used in cancer treatment. Another direction is the investigation of the synergistic effects of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitors with other anticancer agents, such as chemotherapy and radiation therapy. In addition, the use of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitors in combination with immunotherapy has also been proposed as a potential treatment strategy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitors is also an important area of research.
Métodos De Síntesis
The synthesis of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one has been reported in several studies. One of the most common methods is the reaction between 2-chloronicotinic acid and 3-aminopyridine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperazine-2,5-dione to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one, which is a tumor suppressor protein that is frequently downregulated in various types of cancer. The inhibition of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one by 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitor leads to the activation of oncogenic signaling pathways, promoting cell growth and survival. Therefore, the use of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one inhibitor can restore the function of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-(pyridine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-11-18(15(21)13-5-1-2-7-17-13)8-9-19(14)12-4-3-6-16-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPSTNYTGLWONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

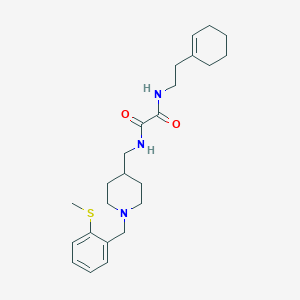

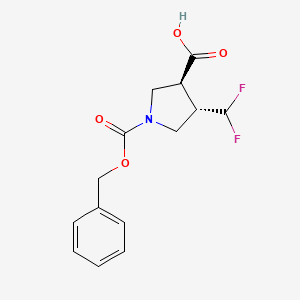
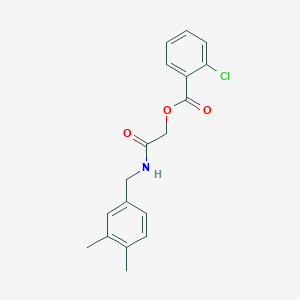

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)
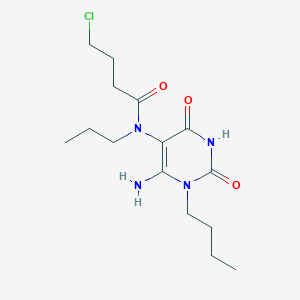
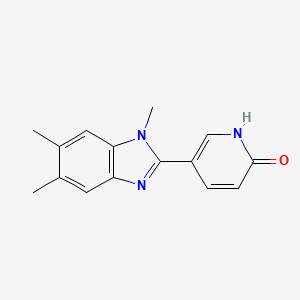
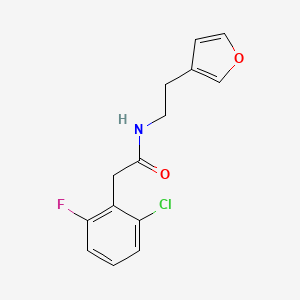
![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)
![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)
![2-((2-chlorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855136.png)
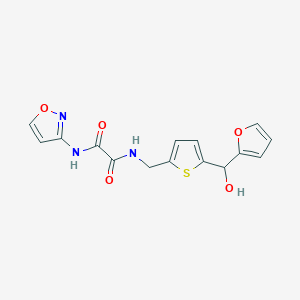
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2855140.png)